

TPOP146: A Potent Tool for the Investigation of Protein-Protein Interactions

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Compound of Interest

Compound Name: TPOP146

Cat. No.: B611462

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **TPOP146** is a highly selective, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. In many cancer types, the function of wild-type p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.^{[1][2]} By competitively binding to the p53-binding pocket of MDM2, **TPOP146** effectively prevents this interaction, leading to the stabilization and activation of p53, and subsequent induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.^{[2][3]} These application notes provide detailed protocols for utilizing **TPOP146** as a tool to study the p53-MDM2 interaction both in vitro and in a cellular context.

Data Presentation

The inhibitory activity of **TPOP146** has been quantified using various biochemical and cell-based assays. The data presented below is a representative summary of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of **TPOP146**

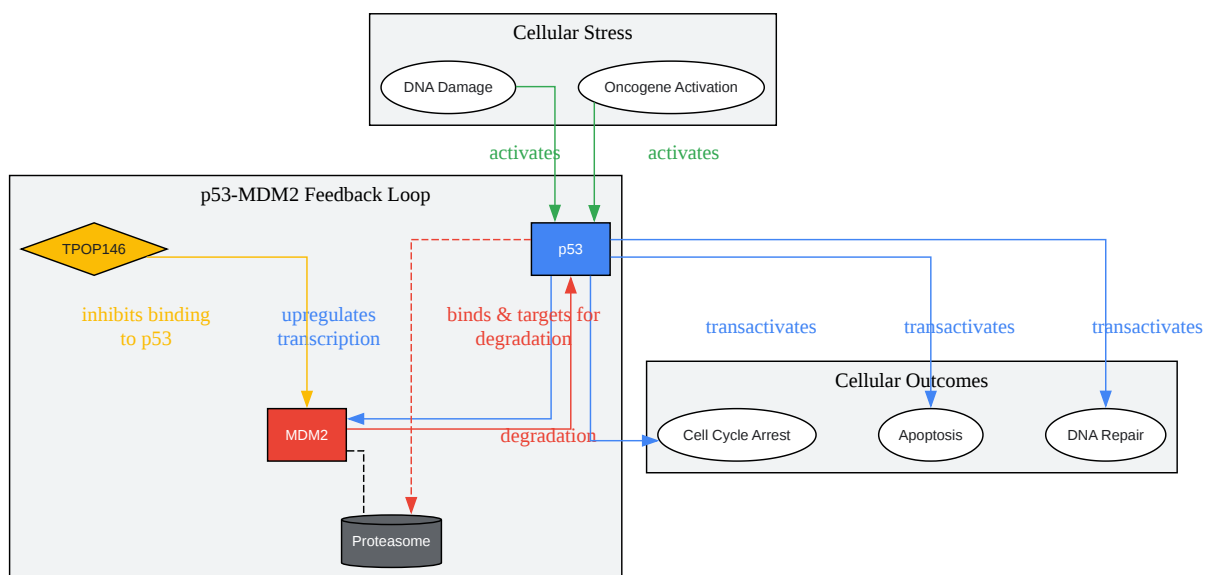
| Assay Type | Target | Tracer/Probe | TPOP146 IC50 (nM) | Nutlin-3a IC50 (nM) (Reference) |
|---------------------------|--------|--------------------------------|-------------------|---------------------------------|
| Fluorescence Polarization | MDM2 | FAM-labeled p53 peptide (12-1) | 15.2 ± 2.1 | 90.5 ± 8.7 |
| Surface Plasmon Resonance | MDM2 | Immobilized p53 peptide | 25.8 ± 3.5 (Kd) | 160.3 ± 15.2 (Kd) |

Table 2: Cellular Activity of **TPOP146** in SJSA-1 Osteosarcoma Cells (wild-type p53)

| Assay Type | Endpoint | TPOP146 EC50 (μM) | Nutlin-3a EC50 (μM) (Reference) |
|---------------------------------|--------------------------------|-------------------|---------------------------------|
| Cell Viability (MTT) | Reduction in cell viability | 1.2 ± 0.3 | 8.5 ± 1.1 |
| p53 Accumulation (Western Blot) | Increase in p53 protein levels | 0.8 ± 0.2 | 5.2 ± 0.9 |
| MDM2 Upregulation (qPCR) | Increase in MDM2 mRNA | 0.7 ± 0.1 | 4.8 ± 0.7 |

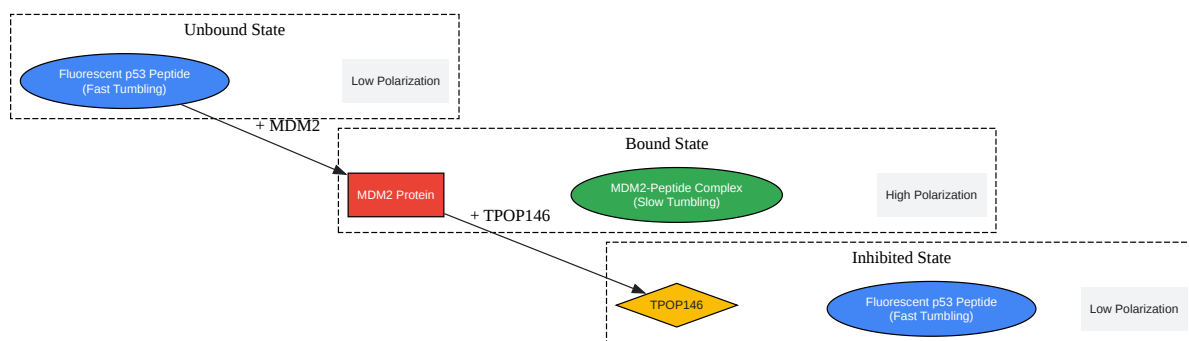
Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study it, the following diagrams are provided.



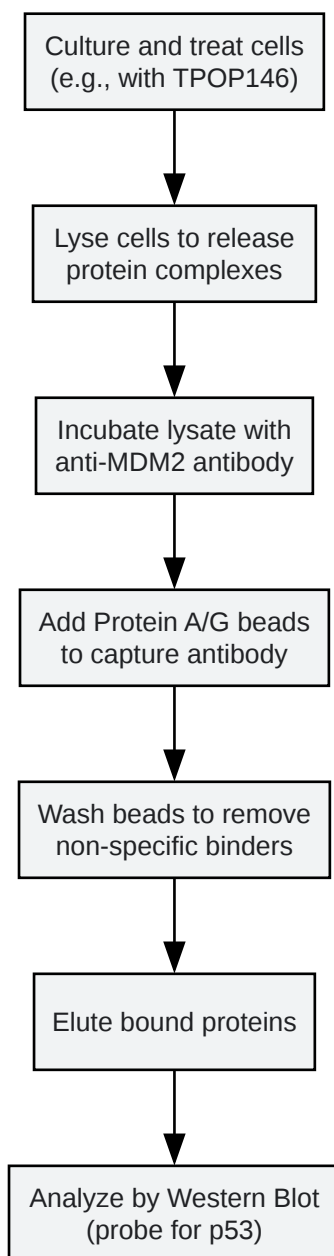
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Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of **TPOP146**.



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Caption: Workflow of a Fluorescence Polarization (FP) competition assay.



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References

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